2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Overview
Description
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes an azepine and a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one is the PI3K/Akt/FoxO3a signaling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation .
Biochemical Pathways
The compound affects the PI3K/Akt/FoxO3a pathway . This pathway’s deregulation is associated with cancer pathology and tumor cell resistance development . The compound’s action results in the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Pharmacokinetics
The compound has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss . This is followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound’s treatment substantially resulted in tumor growth inhibition .
Biochemical Analysis
Biochemical Properties
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the PI3K/Akt/FoxO3a signalling pathway, which is often deregulated in cancer .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the proliferation of various cancer cell lines, particularly colon cancer cells . It influences cell function by down-regulating the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the PI3K/Akt/FoxO3a pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to induce sub-G1 arrest and mitochondrial potential loss
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step procedures that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a bromo-substituted aniline with a suitable cyclic ketone can lead to the formation of the desired azepinoquinazoline structure through a series of condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the azepine ring, leading to different hydrogenated products.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, which can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted azepinoquinazolines, oxidized quinazoline derivatives, and hydrogenated azepine compounds. These products can exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include other azepinoquinazoline derivatives, such as:
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the bromine substituent but shares the core structure.
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Similar structure with a chlorine substituent instead of bromine.
2-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Contains a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity in various applications.
Properties
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXPVYCKBNPTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352302 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-69-0 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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